(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol
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Overview
Description
(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a hydroxyethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce large quantities of the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the design of drugs with specific stereochemical requirements, which can improve efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol can be compared with other chiral pyrrolidine derivatives, such as (2R,3R,4S)-2-(2-hydroxypropyl)pyrrolidine-3,4-diol and (2R,3R,4S)-2-(2-hydroxybutyl)pyrrolidine-3,4-diol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of both hydroxyethyl and hydroxyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H13NO3 |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-2-1-4-6(10)5(9)3-7-4/h4-10H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
KHKQVMZXGURLQW-NGJCXOISSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)CCO)O)O |
Canonical SMILES |
C1C(C(C(N1)CCO)O)O |
Origin of Product |
United States |
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